

Pharmacological Profile of Depramine (GP-31,406): A Technical Overview

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Compound of Interest

Compound Name: Depramine

Cat. No.: B195986

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Executive Summary

Depramine (GP-31,406), also known as Balipramine or 10,11-dehydroimipramine, is a tricyclic antidepressant (TCA) that was developed but never commercially marketed^[1]. Its pharmacological profile is not extensively documented in publicly accessible literature. The primary reported pharmacological activities of **Depramine** are the inhibition of several key enzymes: acetylcholinesterase (AChE), magnesium-dependent ATPase (Mg^{2+} -ATPase), and sodium-potassium ATPase (Na^+/K^+ -ATPase)^{[2][3][4][5][6]}. This document provides a comprehensive overview of the currently available information on the pharmacological profile of **Depramine**, with a focus on its core known activities. Due to the limited availability of data for this unmarketed compound, quantitative metrics such as IC_{50} and K_i values for its primary targets are not available in the public domain. The key scientific publication detailing its initial pharmacological investigation is not readily accessible, which restricts a more in-depth quantitative analysis.

Core Pharmacological Activities

Depramine is identified as a tricyclic antidepressant that exhibits inhibitory action against three specific enzymes. This distinguishes its known profile from typical TCAs, which are primarily characterized by their inhibition of serotonin and norepinephrine reuptake.

Table 1: Summary of Known Pharmacological Targets for Depramine (GP-31,406)

Target Enzyme	Reported Effect	Quantitative Data
Acetylcholinesterase (AChE)	Inhibition	Not publicly available
Mg ²⁺ -ATPase	Inhibition	Not publicly available
Na ⁺ /K ⁺ -ATPase	Inhibition	Not publicly available

Potential Mechanisms of Action

The documented inhibitory activities of **Depramine** suggest several potential mechanisms of action that could contribute to its pharmacological effects.

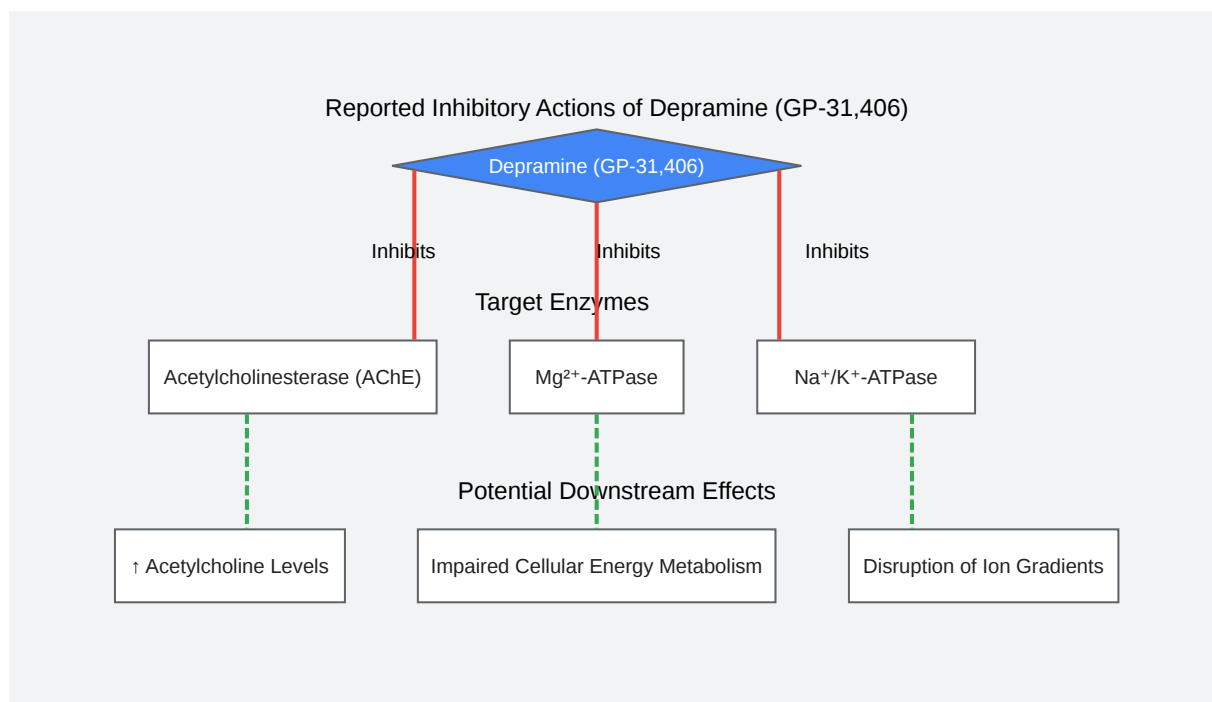
Cholinergic System Modulation

By inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, **Depramine** would be expected to increase the levels and duration of action of acetylcholine in the synaptic cleft. This would lead to enhanced cholinergic neurotransmission.

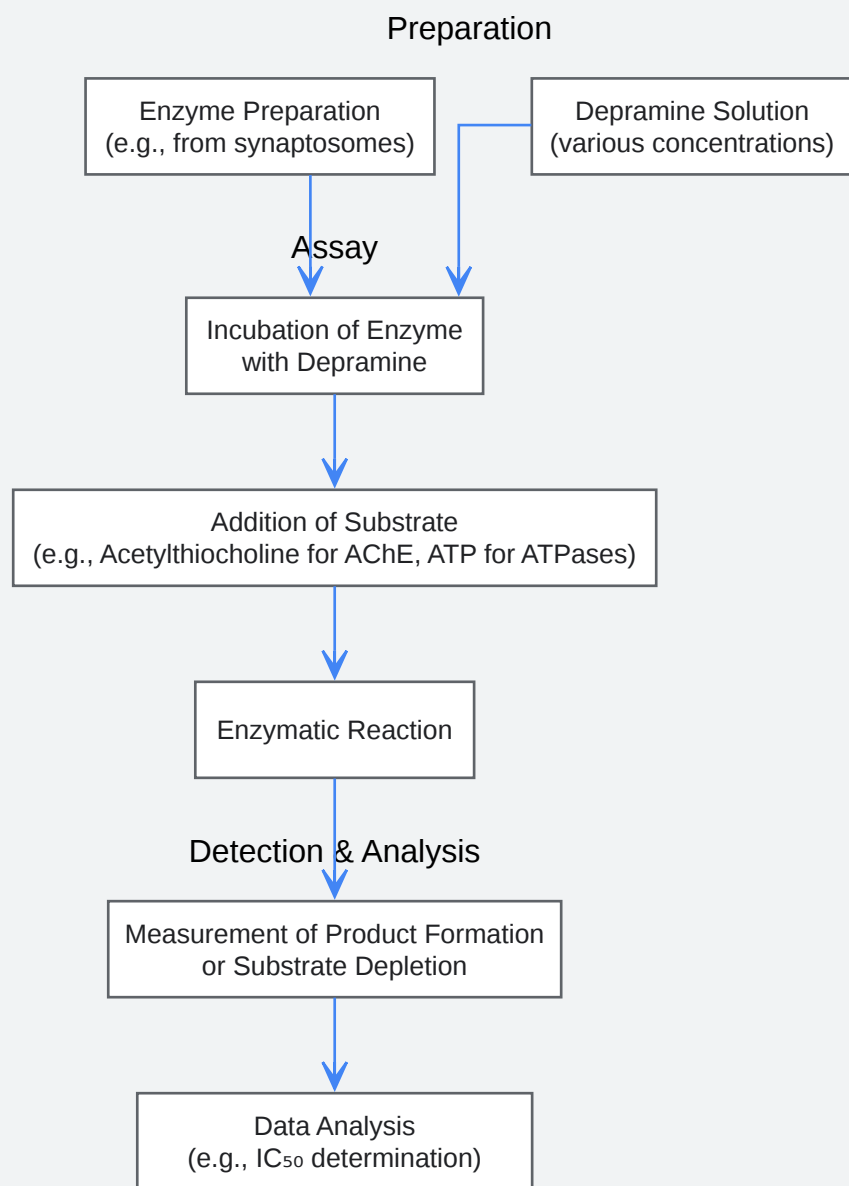
Disruption of Cellular Energy Metabolism and Ion Balance

The inhibition of Mg²⁺-ATPase and Na⁺/K⁺-ATPase would have significant effects on fundamental cellular processes. The Na⁺/K⁺-ATPase is crucial for maintaining the electrochemical gradients across the cell membrane, which are essential for neuronal excitability and transport of various molecules. Inhibition of this pump would disrupt ion homeostasis. Mg²⁺-ATPases are involved in a wide range of cellular functions, including energy metabolism.

Below is a diagram illustrating the primary reported inhibitory actions of **Depramine**.



General Experimental Workflow for Enzyme Inhibition Assays

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